Cirazoline

概要

説明

シラゾリンは、その薬理学的特性、特にアドレナリン受容体との相互作用で知られる合成化合物です。 これは、α1A アドレナリン受容体の完全アゴニスト、α1B および α1D アドレナリン受容体の部分アゴニスト、α2 アドレナリン受容体に対する非選択的アンタゴニストです 。この特質の組み合わせにより、シラゾリンは効果的な血管収縮薬になります。 さらに、シラゾリンは視床下部の室傍核における α1 アドレノレセプターの活性化によって、ラットの摂食量を減少させることが示されています .

作用機序

シラゾリンは、主にアドレナリン受容体との相互作用によって効果を発揮します。α1A アドレナリン受容体のアゴニストとして、シラゾリンは平滑筋収縮を刺激することで血管収縮を誘導します。α1B および α1D アドレナリン受容体に対する部分アゴニスト活性は、シラゾリン全体の薬理学的プロファイルに貢献しています。 さらに、α2 アドレナリン受容体の非選択的アンタゴニストとして、シラゾリンは神経伝達物質の放出を調節し、さまざまな生理学的プロセスに影響を与えることができます .

6. 類似の化合物との比較

シラゾリンは、さまざまなアドレナリン受容体におけるアゴニストとアンタゴニストの活性の組み合わせが独特です。類似の化合物には以下が含まれます。

オキシメタゾリン: 類似のαアドレナリン受容体活性を持つ別のイミダゾリン誘導体ですが、選択性と効力は異なります。

フェニレフリン: 主に鼻詰まり解消薬と血管収縮薬として使用される選択的α1 アドレナリン受容体アゴニスト。

シラゾリンの独特の受容体プロファイルにより、シラゾリンは研究および潜在的な治療的応用において貴重なツールとなっています。

生化学分析

Biochemical Properties

Cirazoline plays a significant role in biochemical reactions by interacting with several adrenergic receptors. It acts as a full agonist at the α1A adrenergic receptor, which is involved in vasoconstriction and blood pressure regulation . Additionally, this compound is a partial agonist at the α1B and α1D adrenergic receptors, contributing to its vasoconstrictive effects . It also functions as a nonselective antagonist to the α2 adrenergic receptor, which can influence neurotransmitter release and vascular tone . These interactions highlight the compound’s multifaceted role in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In rats, this compound decreases food intake by activating α1-adrenoceptors in the paraventricular nucleus of the hypothalamus . This activation also impairs spatial memory in monkeys, indicating its influence on cognitive functions . Furthermore, this compound’s interaction with adrenergic receptors can impact cell signaling pathways, gene expression, and cellular metabolism, demonstrating its broad cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with adrenergic receptors. As an agonist at the α1A adrenergic receptor, this compound promotes vasoconstriction by activating these receptors . Its partial agonist activity at the α1B and α1D receptors further enhances this effect . Additionally, this compound’s antagonistic action on the α2 adrenergic receptor can modulate neurotransmitter release and vascular responses . These molecular interactions underscore the compound’s complex mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained vasoconstriction and altered neurotransmitter release, impacting overall cellular homeostasis. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces vasoconstriction and reduces food intake in rats . Higher doses may lead to adverse effects such as impaired spatial memory and potential toxicity . Understanding these dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and duration of action . For example, metabolic enzymes may modify this compound, altering its binding affinity to adrenergic receptors and its overall pharmacological profile. These metabolic interactions are critical for comprehending the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect this compound’s localization and accumulation in specific tissues, influencing its pharmacological effects. Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound’s localization to the mitochondrial outer membrane can impact its interaction with mitochondrial proteins and its overall cellular effects . These subcellular dynamics are essential for elucidating the compound’s mechanism of action.

準備方法

シラゾリンの合成は、重要な中間体である 2-(2-シクロプロピルフェノキシ)メチル-4,5-ジヒドロ-1H-イミダゾールの調製から始まるいくつかのステップを含みます。合成経路には、通常、次のステップが含まれます。

シクロプロピルフェノール中間体の形成: これは、塩基の存在下で、シクロプロピルブロミドをフェノールと反応させて、2-シクロプロピルフェノールを生成します。

エーテル化: 次に、2-シクロプロピルフェノールをクロロメチルメチルエーテルと反応させて、2-(2-シクロプロピルフェノキシ)メチルクロリドを生成します。

イミダゾール形成: 最後のステップは、塩基性条件下で 2-(2-シクロプロピルフェノキシ)メチルクロリドをイミダゾールと反応させて、シラゾリンを生成することです.

シラゾリンの工業的生産方法は、大規模合成用に最適化されており、高収率と高純度が保証されています。

化学反応の分析

シラゾリンは、次のようなさまざまな化学反応を受けます。

酸化: シラゾリンは、対応する酸化物を生成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: シラゾリンの還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成することができ、還元されたイミダゾール誘導体の生成につながります。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究アプリケーション

シラゾリンは、幅広い科学研究アプリケーションを持っています。

化学: シラゾリンは、アドレナリン受容体とイミダゾール誘導体を扱う研究における参照化合物として使用されます。

生物学: シラゾリンは、アドレナリン受容体活性化の生理学的および行動的影響、特に摂食量と記憶への影響を研究するために使用されます。

医学: シラゾリンの潜在的な治療的応用に関する研究には、血管収縮薬としての使用や食欲調節への影響などがあります。

科学的研究の応用

Cirazoline has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving adrenergic receptors and imidazole derivatives.

Biology: this compound is used to study the physiological and behavioral effects of adrenergic receptor activation, including its impact on food intake and memory.

Medicine: Research on this compound’s potential therapeutic applications includes its use as a vasoconstrictor and its effects on appetite regulation.

Industry: This compound is used in the development of new pharmacological agents targeting adrenergic receptors

類似化合物との比較

Cirazoline is unique in its combination of agonist and antagonist activities at different adrenergic receptors. Similar compounds include:

Oxymetazoline: Another imidazoline derivative with similar alpha-adrenergic receptor activity but differing in its selectivity and potency.

Phenylephrine: A selective alpha-1 adrenergic receptor agonist used primarily as a decongestant and vasopressor.

Clonidine: An alpha-2 adrenergic receptor agonist with applications in hypertension and attention deficit hyperactivity disorder

This compound’s unique receptor profile makes it a valuable tool in research and potential therapeutic applications.

生物活性

Cirazoline is a synthetic compound primarily recognized for its role as an alpha-1 adrenergic receptor agonist . This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits a multifaceted interaction with adrenergic receptors:

- Alpha-1 Adrenergic Receptors : this compound acts as an agonist for the α1A subtype and a partial agonist for α1B and α1D subtypes. This activity leads to vasoconstriction and increased blood pressure due to smooth muscle contraction in blood vessels .

- Alpha-2 Adrenergic Receptors : It functions as a nonselective antagonist of α2 receptors, which may influence neurotransmitter release and modulate sympathetic nervous system activity .

This combination of actions suggests that this compound can effectively regulate vascular tone and has potential applications in managing conditions related to hypotension.

Pharmacological Effects

This compound's pharmacological profile includes various effects:

- Vasoconstriction : Due to its agonistic action on alpha-1 receptors, this compound induces vasoconstriction, which can be beneficial in treating low blood pressure scenarios.

- Thermoregulation : Research indicates that this compound can induce hyperthermia by activating thermoregulatory neurons in the hypothalamus. This effect is characterized by increased firing rates in temperature-insensitive neurons while decreasing firing rates in warm-sensitive neurons .

- Appetite Suppression : Studies have shown that this compound may decrease food intake in animal models by acting on the hypothalamus, specifically through α1-adrenoceptors located in the paraventricular nucleus .

Study 1: Thermoregulatory Response

A study investigated the effects of this compound on thermosensitive neurons within the preoptic area of the hypothalamus (POAH). The findings revealed:

| Neuron Type | Baseline Firing Rate (impulses/s) | Firing Rate with this compound (impulses/s) | Change |

|---|---|---|---|

| Warm-sensitive Neurons | 3.7 ± 0.5 | 0.44 ± 0.19 | Decrease |

| Temperature-insensitive Neurons | 3.4 ± 0.38 | 10.49 ± 1.40 | Increase |

The study concluded that this compound significantly alters neuronal firing rates, which correlates with its thermoregulatory effects .

Study 2: Appetite Regulation

In a controlled experiment involving rats, this compound was administered to assess its impact on food intake. Results indicated a significant reduction in consumption, supporting its potential role in appetite suppression through central mechanisms involving adrenergic signaling .

特性

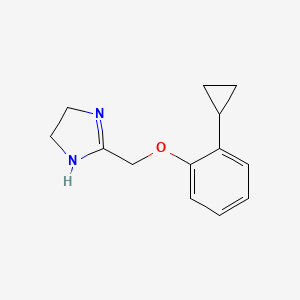

IUPAC Name |

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13/h1-4,10H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAORIDZYZDUZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2OCC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40600-13-3 (mono-hydrochloride) | |

| Record name | Cirazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045131 | |

| Record name | Cirazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-16-1 | |

| Record name | Cirazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cirazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK318GVY3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。